REACTION_CXSMILES
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C(N(CC)CC)C.[C:8]([Si](C)(C)C)#[N:9].[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([C:26]2[S:27][CH:28]=[C:29]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][N+:32]=3[O-])[N:30]=2)[CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH3:25])[CH3:15]>C(#N)C>[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([C:26]2[S:27][CH:28]=[C:29]([C:31]3[CH:36]=[CH:35][CH:34]=[C:33]([C:8]#[N:9])[N:32]=3)[N:30]=2)[CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH3:25])[CH3:15]
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Name
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|
Quantity
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21.3 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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30.7 mL
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Type
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reactant
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Smiles
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C(#N)[Si](C)(C)C
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Name
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2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide
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Quantity
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26.3 g
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Type
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reactant
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Smiles
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C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=[N+](C=CC=C1)[O-]
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 62 hours
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Duration
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62 h
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Type
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CUSTOM
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Details
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The solvent in the reaction mixture was removed by distillation
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Type
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ADDITION
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Details
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To the residue was added an aqueous sodium carbonate solution
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Type
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EXTRACTION
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Details
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The mixture was subjected to extraction with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The methylene chloride layer was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was removed by distillation
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Type
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CUSTOM
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Details
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The residue was purified by silica gel column chromatography (elutant: methylene chloride)
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Type
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CUSTOM
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Details
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recrystallized from ethanol
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Name
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Type
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product
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Smiles
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C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=NC(=CC=C1)C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |